4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole
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Overview
Description
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H4BrN3O2S It is known for its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzo[c][1,2,5]thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or aldehydes derived from the methyl group.
Scientific Research Applications
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-7-nitrobenzo[c][1,2,5]thiadiazole
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole
Uniqueness
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both a bromine atom and a nitro group on the benzo[c][1,2,5]thiadiazole ring. This combination of functional groups imparts distinctive chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H4BrN3O2S |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H4BrN3O2S/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 |
InChI Key |
YAQVKMQJFVGQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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